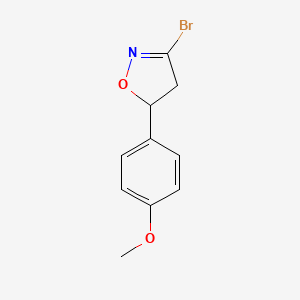

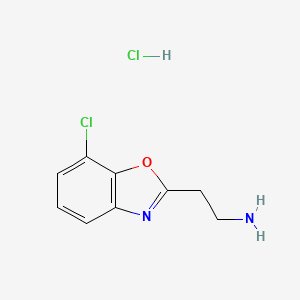

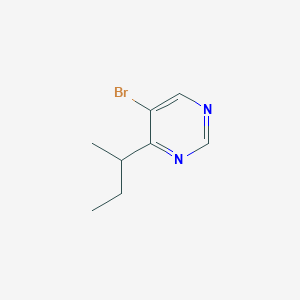

![molecular formula C11H7ClN4OS B1519873 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-66-2](/img/structure/B1519873.png)

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

説明

The compound “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolopyrimidine . Thiazolopyrimidines are considered potential therapeutic agents, particularly in the development of anticancer drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction .

科学的研究の応用

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their potential as anticancer agents. The structural motif of thiazole is present in a wide range of natural products and has been associated with medicinal and biological properties. Specifically, certain thiazole derivatives have been evaluated against breast cancer cell lines, showing promising antitumor activity . This suggests that “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could be a valuable compound in the synthesis of new anticancer drugs.

Antibacterial and Antifungal Properties

Thiazolo[4,5-d]pyrimidines, a class to which the compound belongs, have been identified as potent inhibitors with antibacterial and antifungal properties. These compounds have been used to develop new treatments targeting a variety of bacterial and fungal infections, indicating a broad spectrum of potential applications in antimicrobial drug development .

Anti-Inflammatory and Analgesic Effects

The thiazole core is known to impart significant anti-inflammatory and analgesic effects. Research has shown that thiazole analogs can serve as effective agents in pain therapy drugs, acting as fibrinogenic receptor antagonists with antithrombotic activity . This points to the potential use of “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” in the development of new anti-inflammatory and pain management medications.

Antiviral and Anti-HIV Activities

Thiazole derivatives have also been explored for their antiviral and anti-HIV activities. The structural similarity of thiazolopyrimidines to biomolecules like adenosine and guanosine makes them suitable candidates for the design of novel therapeutics targeting viral infections, including HIV .

Obesity and Hyperlipidemia Treatment

Pyrano[2,3-d]thiazoles, closely related to the compound , show a wide range of drug development applications against obesity and hyperlipidemia. These applications include the development of drugs to treat atherosclerotic diseases, suggesting that “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could be instrumental in creating treatments for these conditions .

Neuroprotective Properties

Thiazole compounds have been associated with neuroprotective properties, aiding in the normal functioning of the nervous system. They play a role in the synthesis of neurotransmitters and could potentially be used in the treatment of neurological disorders .

Antihypertensive and Cardiovascular Applications

Some thiazole derivatives have shown antihypertensive activity, which could be beneficial in the treatment of high blood pressure and related cardiovascular conditions. The thiazole core’s ability to act as a scaffold for molecular rational design could lead to the development of new cardiovascular drugs .

Antitumor and Cytotoxic Drug Development

Thiazoles have been observed to possess antitumor and cytotoxic activities, making them valuable in the development of chemotherapeutic agents. The compound “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could contribute to the synthesis of new drugs with improved efficacy and lesser side effects in cancer treatment .

特性

IUPAC Name |

2-amino-7-(4-chlorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMWWADUVONGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)